molecular formula C11H11N5 B1432451 1-(1-methyl-1H-pyrazol-3-yl)-1H-1,3-benzodiazol-2-amine CAS No. 1511629-06-3

1-(1-methyl-1H-pyrazol-3-yl)-1H-1,3-benzodiazol-2-amine

Cat. No.: B1432451
CAS No.: 1511629-06-3
M. Wt: 213.24 g/mol
InChI Key: PZAPXYHLIMZBSP-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-pyrazol-3-yl)-1H-1,3-benzodiazol-2-amine is a heterocyclic compound that features both a pyrazole and a benzodiazole ring

Preparation Methods

The synthesis of 1-(1-methyl-1H-pyrazol-3-yl)-1H-1,3-benzodiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with o-phenylenediamine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzodiazole ring .

Chemical Reactions Analysis

1-(1-methyl-1H-pyrazol-3-yl)-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

1-(1-methyl-1H-pyrazol-3-yl)-1H-1,3-benzodiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-3-yl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Properties

IUPAC Name

1-(1-methylpyrazol-3-yl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-15-7-6-10(14-15)16-9-5-3-2-4-8(9)13-11(16)12/h2-7H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAPXYHLIMZBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)N2C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-methyl-1H-pyrazol-3-yl)-1H-1,3-benzodiazol-2-amine
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1-(1-methyl-1H-pyrazol-3-yl)-1H-1,3-benzodiazol-2-amine
Reactant of Route 6
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